2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide
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Overview
Description
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
Uniqueness
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetohydrazide stands out due to its unique combination of the pyrazole and hydrazide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxyacetohydrazide |
InChI |
InChI=1S/C7H12N4O2/c1-2-11-4-6(3-9-11)13-5-7(12)10-8/h3-4H,2,5,8H2,1H3,(H,10,12) |
InChI Key |
SQOZYJLTZMJVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OCC(=O)NN |
Origin of Product |
United States |
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